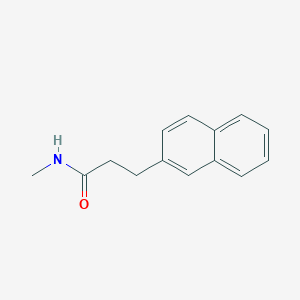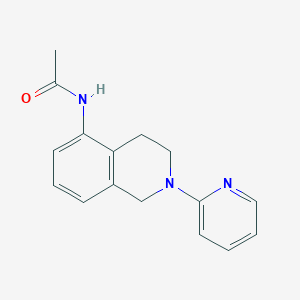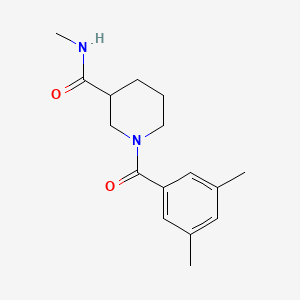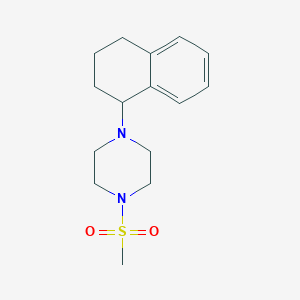
2-Methylsulfanyl-1-phenothiazin-10-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfanyl-1-phenothiazin-10-ylethanone is an organic compound that belongs to the family of phenothiazine derivatives. It is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, chemistry, and materials science.
作用機序
The mechanism of action of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone varies depending on its application. In medicine, this compound acts as an antagonist of dopamine and serotonin receptors, leading to a decrease in the symptoms of psychosis. In cancer cells, it induces apoptosis by activating the intrinsic pathway of apoptosis through the release of cytochrome c from mitochondria. In chemistry, it acts as a nucleophile in various reactions, leading to the formation of new organic compounds. In materials science, it acts as a precursor for the synthesis of semiconductor materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone depend on its concentration and application. In medicine, this compound can cause side effects such as drowsiness, dry mouth, and blurred vision. In cancer cells, it induces cell death, leading to a decrease in tumor size. In chemistry and materials science, it can lead to the formation of new organic compounds and semiconductor materials, respectively.
実験室実験の利点と制限
The advantages of using 2-Methylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments include its relatively low cost, ease of synthesis, and versatility in various applications. However, its limitations include its potential side effects in medicine and its toxicity in high concentrations.
将来の方向性
The future directions of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone include its further investigation as an antipsychotic drug and anticancer agent, as well as its potential applications in organic synthesis and materials science. In medicine, it can be further studied for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. In chemistry, it can be used as a building block for the synthesis of new organic compounds with unique properties. In materials science, it can be used as a precursor for the synthesis of new semiconductor materials with improved performance.
合成法
The synthesis of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone can be achieved through various methods. One of the most common methods involves the reaction of 2-chloro-1-methylsulfanylbenzene with 10H-phenothiazine-10-one in the presence of a strong base, such as potassium carbonate, in anhydrous dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone.
科学的研究の応用
2-Methylsulfanyl-1-phenothiazin-10-ylethanone has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors in the brain. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In chemistry, this compound has been used as a building block for the synthesis of various organic compounds, including dyes and polymers. In materials science, it has been used as a precursor for the synthesis of semiconductor materials.
特性
IUPAC Name |
2-methylsulfanyl-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLKNKZOFAJWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)





![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)